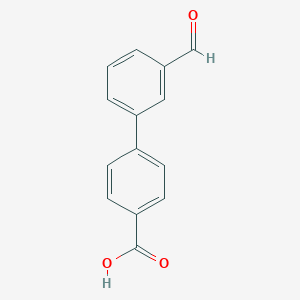

4-(3-formylphenyl)benzoic Acid

描述

BIBF-1202 是尼达尼布的羧酸代谢物,尼达尼布是一种小分子酪氨酸激酶抑制剂。尼达尼布用于治疗特发性肺纤维化、系统性硬化症相关间质性肺病和非小细胞肺癌。 BIBF-1202 由细胞内酯酶从尼达尼布形成,并保留了其母体化合物的部分药理活性 .

准备方法

BIBF-1202 通过尼达尼布的酯键水解裂解合成。该反应由酯酶催化,主要发生在肝脏中。 生成的游离酸部分,BIBF-1202,然后被尿苷 5'-二磷酸-葡萄糖醛酸转移酶 (UGT) 酶糖基化,形成 BIBF-1202 葡萄糖醛酸苷 . BIBF-1202 的工业生产方法包括大规模合成尼达尼布,然后进行酶促水解和后续纯化 .

化学反应分析

科学研究应用

BIBF-1202 有几种科学研究应用,包括:

化学: 用作酪氨酸激酶抑制剂及其代谢物研究中的参考化合物。

生物学: 研究其在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。

医学: 研究其在包括癌症和纤维化疾病在内的各种疾病中的潜在治疗作用。

作用机制

BIBF-1202 通过抑制多种受体酪氨酸激酶 (RTK) 和非受体酪氨酸激酶 (nRTK) 发挥作用。它靶向血管内皮生长因子受体 (VEGFR)、血小板衍生生长因子受体 (PDGFR) 和成纤维细胞生长因子受体 (FGFR)。 通过阻断这些途径,BIBF-1202 抑制血管生成、肿瘤生长和转移 .

相似化合物的比较

BIBF-1202 与其他酪氨酸激酶抑制剂相似,例如索拉非尼和舒尼替尼。它独特的特点是能够同时抑制多种 RTK 和 nRTK。这种广谱活性使 BIBF-1202 在靶向癌症和纤维化等复杂疾病方面特别有效。类似的化合物包括:

索拉非尼: 抑制 VEGFR、PDGFR 和 RAF 激酶。

舒尼替尼: 抑制 VEGFR、PDGFR 和 KIT 激酶。

阿西替尼: 抑制 VEGFR 和 PDGFR .

生物活性

4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .

- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.

Anti-inflammatory and Anticancer Activities

Research has indicated that this compound may possess anti-inflammatory and anticancer properties:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various derivatives of this compound against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .

Study 2: Anti-inflammatory Potential

In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Summary

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Antimicrobial | 1.56 | Effective against A. baumannii |

| Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |

| Anticancer | N/A | Inhibits cancer cell growth |

属性

IUPAC Name |

4-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383350 | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-23-6 | |

| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。